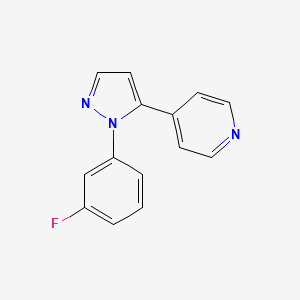

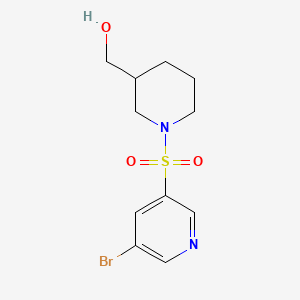

(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

カタログ番号 B596613

CAS番号:

184685-11-8

分子量: 225.72

InChIキー: CYUBREHSYAXDSI-PPHPATTJSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry. They are part of the core structure of many pharmaceuticals and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For benzimidazole derivatives, the structure often consists of a fused benzene and imidazole ring .科学的研究の応用

DNA Interaction and Cellular Applications

- Benzimidazole derivatives, including Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showcasing specificity for AT-rich sequences. These derivatives are widely utilized as fluorescent DNA stains due to their efficient cellular penetration, providing crucial tools for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values in plant cell biology. Additionally, their roles extend to radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Applications

- Mannich base derivatives of benzimidazole play a significant role in medicinal chemistry, offering a broad spectrum of pharmacological activities including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant effects. The versatility in their chemical composition enables the discovery of therapeutic agents with enhanced efficacy and reduced toxicity. This underlines the importance of synthesis and the varied biological activities of newly synthesized mannich bases of benzimidazole derivatives in the medical sector (Vasuki et al., 2021).

Anticancer Potential

- Benzimidazole hybrids have been identified for their anticancer potential, acting through various mechanisms including DNA intercalation, functioning as alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The structural diversity of benzimidazole derivatives enables the synthesis of targeted molecules for anticancer therapy, demonstrating the scaffold's significant contribution to the development of novel therapeutic agents (Akhtar et al., 2019).

Synthetic and Structural Insights

- The review of benzimidazole derivatives highlights their diverse chemical and pharmacological properties, including their application as antimicrobial, antiviral, and anticancer agents. The structural analysis and synthesis of these compounds offer insights into developing more potent drugs with better bioavailability and safety profiles, emphasizing the therapeutic importance of the benzimidazole nucleus in drug discovery and development (Brishty et al., 2021).

作用機序

将来の方向性

特性

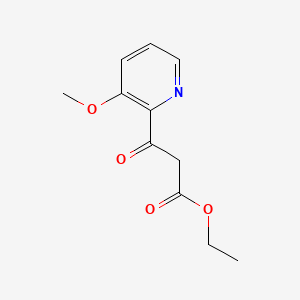

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

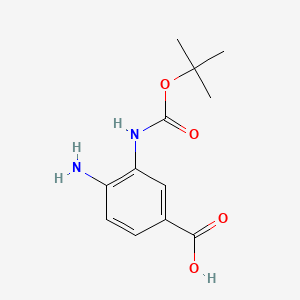

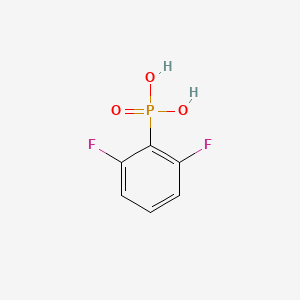

(2,6-Difluorophenyl)phosphonic acid

1206195-94-9

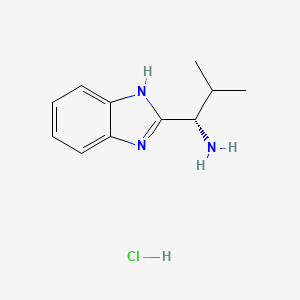

1-(5-Nitro-2-pyridinyl)-4-piperidinecarbonitrile

1244642-17-8

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)